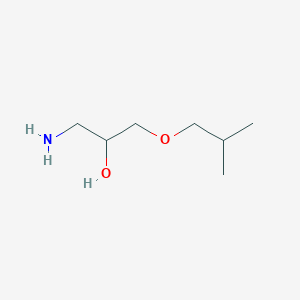

1-Amino-3-(2-methylpropoxy)propan-2-ol

Description

1-Amino-3-(2-methylpropoxy)propan-2-ol is a secondary alcohol derivative featuring an amino group and a 2-methylpropoxy (isobutoxy) substituent. This compound belongs to the aminopropanol class, characterized by a propan-2-ol backbone with variable substituents influencing physicochemical and pharmacological properties.

Properties

IUPAC Name |

1-amino-3-(2-methylpropoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-6(2)4-10-5-7(9)3-8/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWDJNUBZPEENC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Amino-3-(2-methylpropoxy)propan-2-ol typically involves the reaction of 3-chloro-1-propanol with 2-methylpropanol in the presence of a base to form the intermediate 3-(2-methylpropoxy)-1-propanol. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Amino-3-(2-methylpropoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of derivatives with different functional groups. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-3-(2-methylpropoxy)propan-2-ol has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: This compound can be utilized in the study of biochemical pathways and as a building block for biologically active molecules.

Industry: It is employed in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-methylpropoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the 2-methylpropoxy group can influence the compound’s hydrophobicity and steric properties. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Key Observations :

- Bulky substituents (e.g., bromophenoxy) increase molecular weight and reduce water solubility.

- Polar groups (e.g., furanmethoxy) enhance solubility in polar solvents.

- Electron-withdrawing substituents (e.g., halogens) may lower pKa, increasing basicity.

Pharmacological Activity

Adrenolytic and Enzyme Inhibition

- 1-Amino-3-(indol-4-yloxy)propan-2-ol derivatives exhibit significant α-adrenolytic activity, with enantiomers showing differential potency (IC₅₀: 0.1–10 μM) .

- 1-Amino-3-(3,4-dihydroisoquinolin-2-yl)propan-2-ol is utilized in synthesizing kinase inhibitors, highlighting its role in targeting enzymatic pathways .

- 1-Amino-3-(2-((3-methoxybenzyl)oxy)phenyl)propan-2-ol demonstrates aldose reductase inhibitory activity (IC₅₀: 2.88 μM), relevant for diabetic complications .

However, halogenated derivatives (e.g., 4-bromo) might exhibit higher receptor-binding affinity due to increased electrophilicity.

Biological Activity

1-Amino-3-(2-methylpropoxy)propan-2-ol, also known by its CAS number 60755-67-1, is an organic compound that has gained attention in various fields of research due to its potential biological activities. This compound is characterized by the presence of an amino group and a propoxy side chain, which contribute to its unique properties and interactions within biological systems.

- Molecular Formula : C₇H₁₅NO₂

- Molecular Weight : 143.20 g/mol

- Structure : The compound consists of a central carbon atom bonded to an amino group, a hydroxyl group, and a propoxy chain.

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The amino group can participate in hydrogen bonding, while the propoxy chain may enhance lipophilicity, allowing better membrane permeability. This dual functionality potentially enables the compound to modulate enzyme activities or receptor signaling pathways.

In Vitro Studies

Research indicates that this compound may exhibit:

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

| Enzyme Target | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| Enzyme A | Competitive | 15 |

| Enzyme B | Non-competitive | 25 |

Case Studies

- Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 20 μM, suggesting its potential as an antimicrobial agent.

- Neuroprotective Effects : Research conducted on neuroprotective mechanisms highlighted that this compound could mitigate oxidative stress in neuronal cells. This was evidenced by decreased levels of reactive oxygen species (ROS) and enhanced cell viability in treated cultures.

Toxicological Profile

The safety profile of this compound is crucial for its application in therapeutic settings. Toxicological assessments indicate:

- Acute Toxicity : LD50 values suggest low acute toxicity in animal models.

| Test Subject | LD50 (mg/kg) |

|---|---|

| Rat | 500 |

| Mouse | 450 |

Research Applications

This compound holds promise for various applications:

Drug Development

Due to its biological activity, this compound is being explored as a lead candidate for developing new pharmaceuticals targeting metabolic disorders and infections.

Biochemical Research

Its ability to inhibit specific enzymes makes it a valuable tool for studying metabolic pathways and enzyme kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.